molecular formula C7H10KN3O3 B1405705 Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate CAS No. 1796955-15-1

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate

Cat. No.: B1405705
CAS No.: 1796955-15-1
M. Wt: 223.27 g/mol
InChI Key: LWPQWZPQSDTJLZ-UHFFFAOYSA-M
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Description

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate is a chemical compound with the molecular formula C7H10KN3O3 and a molecular weight of 223.27 g/mol . This compound is known for its unique structure, which includes a dimethylamino group and an oxadiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate typically involves the reaction of 3-(dimethylamino)-1,2,4-oxadiazole with potassium hydroxide in an appropriate solvent. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group and oxadiazole ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and compounds with dimethylamino groups. Examples include:

  • 3-(dimethylamino)-1,2,4-oxadiazole
  • Potassium 3-[3-(methylamino)-1,2,4-oxadiazol-5-yl]propanoate

Uniqueness

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

potassium;3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.K/c1-10(2)7-8-5(13-9-7)3-4-6(11)12;/h3-4H2,1-2H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPQWZPQSDTJLZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10KN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796955-15-1
Record name potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Reactant of Route 2
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Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Reactant of Route 3
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Reactant of Route 4
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Reactant of Route 5
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Reactant of Route 6
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate

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